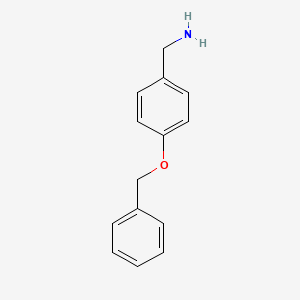

4-Benzyloxybenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJFXVTTCGROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401632 | |

| Record name | 4-Benzyloxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22171-15-9 | |

| Record name | 4-Benzyloxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(benzyloxy)phenyl)]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxybenzylamine (CAS Number 22171-15-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzylamine, with the CAS number 22171-15-9, is a primary amine that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzyl ether protecting group on a benzylamine scaffold, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with diverse biological activities.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

The core value of this compound lies in its bifunctional nature. The primary amine group is a nucleophilic handle that readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic substitution.[2][4] The benzyloxy group provides a stable and relatively unreactive ether linkage that protects the phenolic hydroxyl group, which can be deprotected in later synthetic steps if required. This strategic protection allows for selective transformations at other parts of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 22171-15-9 | [5] |

| Molecular Formula | C₁₄H₁₅NO | [5] |

| Molecular Weight | 213.28 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 175.1 ± 15.6 °C | [5] |

| Refractive Index | 1.594 | [5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-cyanophenol. This method involves the protection of the hydroxyl group via Williamson ether synthesis, followed by the reduction of the nitrile to a primary amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Benzyloxy)benzonitrile

This initial step involves a nucleophilic substitution reaction (SN2) where the phenoxide ion of 4-cyanophenol attacks benzyl bromide.[2]

-

Reagents: 4-cyanophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-cyanophenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.[6][7]

-

Step 2: Reduction of 4-(Benzyloxy)benzonitrile to this compound

The second step is the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

-

Reagents: 4-(benzyloxy)benzonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, sodium hydroxide (NaOH) solution.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(benzyloxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would typically involve a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, such as ethanol, isopropanol, or a mixture with water.[6][8]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with a gradient of increasing polarity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and phenyl rings, as well as singlets for the benzylic methylene protons (O-CH₂) and the aminomethyl protons (N-CH₂). The aromatic protons of the para-substituted ring will appear as two distinct doublets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field. The benzylic carbon (O-CH₂) and the aminomethyl carbon (N-CH₂) will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: Two bands for the primary amine in the region of 3400-3250 cm⁻¹.[9]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

N-H bend: A band around 1650-1580 cm⁻¹.[9]

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.

-

C-N stretch: A band in the 1250-1020 cm⁻¹ region.[9]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (213.28). Common fragmentation patterns would include the loss of the benzyl group or cleavage of the C-C bond adjacent to the amine.[10]

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of a variety of biologically active compounds. The benzyloxy group is often incorporated to enhance lipophilicity, which can improve membrane permeability, and to serve as a key pharmacophoric element that interacts with biological targets.

Antimycobacterial Agents

Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Specifically, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promise.[2] The synthesis involves the nucleophilic aromatic substitution between a 4-chloroquinoline and this compound.[2]

| Compound Class | Target | Representative Activity | Reference(s) |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis | MIC values in the low micromolar range | [2] |

Dopamine D4 Receptor Antagonists

The 4-benzyloxybenzyl moiety has been incorporated into piperidine-based scaffolds to create potent and selective dopamine D4 receptor antagonists.[3][11] The dopamine D4 receptor is implicated in various neuropsychiatric disorders, and antagonists of this receptor are of interest for therapeutic intervention.[3]

| Compound Class | Target | Representative Kᵢ Values | Reference(s) |

| Benzyloxy piperidine derivatives | Dopamine D4 Receptor | 96 nM - 1.9 µM | [3] |

| 4,4-difluoropiperidine ether-based antagonists | Dopamine D4 Receptor | 0.3 nM - 320 nM | [12][13] |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. This modulates downstream effectors, influencing neuronal excitability.

Neuroprotective Agents for Ischemic Stroke

Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents.[11] They act by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[11] This interaction is a key pathway in the excitotoxicity cascade following an ischemic stroke.[4][14]

| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |

| Benzyloxy benzamide derivatives | PSD95-nNOS PPI | 82 nM - 31 µM | [15] |

PSD95-nNOS Signaling Pathway in Ischemic Stroke

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors. This causes a large influx of Ca²⁺, which activates nNOS. PSD95 acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor, thereby exacerbating the production of nitric oxide (NO) and subsequent neuronal damage. Inhibitors that disrupt the PSD95-nNOS interaction can mitigate this neurotoxic cascade.

Monoamine Oxidase B (MAO-B) Inhibitors

The benzyloxy pharmacophore has been incorporated into various molecular scaffolds, such as chalcones, to create potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][16] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][16] The benzyloxy group often enhances hydrophobic interactions within the active site of the enzyme.[14]

| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |

| Benzyloxy chalcone derivatives | MAO-B | 0.0053 µM - 0.093 µM | [1][2][4] |

Safety and Handling

As a primary amine, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[17] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

-

Conclusion

This compound is a synthetically valuable building block with significant applications in drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of complex molecules targeting a range of biological pathways. The benzyloxy moiety not only serves as a useful protecting group but also acts as a key pharmacophore in several classes of bioactive compounds, including antimycobacterials, dopamine D4 receptor antagonists, neuroprotective agents, and MAO-B inhibitors. As research in these therapeutic areas continues, the demand for and utility of this compound in medicinal chemistry are likely to grow.

References

- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2556. [Link]

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

- Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. (2023). Chemical Biology & Drug Design, 102(1), 133-144. [Link]

- Design strategy of benzyloxy-derived MAO-B inhibitors. (n.d.).

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 262, 115871. [Link]

- Recrystalliz

- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2022). ChemMedChem, 17(24), e202200465. [Link]

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

- recrystallization-2.doc.pdf. (n.d.). Unknown Source. [Link]

- Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Small-Molecule Inhibitors at the PSD-95/nNOS Interface have Antidepressant-Like Properties in Mice. (2013). Neuropsychopharmacology, 38(11), 2125–2136. [Link]

- IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Small-Molecule Inhibitors at the PSD-95/nNOS Interface have Antidepressant-Like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. rsc.org [rsc.org]

- 18. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of 4-Benzyloxybenzylamine in Modern Synthesis

An In-depth Technical Guide to the Structure and Synthesis of 4-Benzyloxybenzylamine

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound stands out as a particularly valuable intermediate, prized for its unique structural features that offer a versatile platform for chemical elaboration. This guide provides an in-depth exploration of this compound, from its fundamental structure to robust and scalable synthetic protocols. As a primary amine, it serves as a nucleophilic handle for a myriad of chemical transformations, while the benzyloxy group provides a stable, yet cleavable, protecting group for the phenolic oxygen. This combination makes it a key component in the synthesis of a wide range of biologically active molecules, including neuroprotective agents and dopamine receptor antagonists[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₅NO, possesses a benzylamine core substituted at the para position with a benzyloxy group[4][5]. This arrangement of an ether linkage and a primary amine on a benzene ring provides a unique combination of chemical reactivity and structural rigidity.

| Property | Value | Source |

| IUPAC Name | (4-(Benzyloxy)phenyl)methanamine | [4] |

| CAS Number | 22171-15-9 | [4][5] |

| Molecular Formula | C₁₄H₁₅NO | [4][5] |

| Molecular Weight | 213.28 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 358.2±22.0 °C at 760 mmHg | [5] |

| Density | 1.1±0.1 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water | [6] |

Strategic Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Here, we detail two of the most reliable and commonly employed synthetic routes.

Route 1: Two-Step Synthesis via Nitrile Reduction

This classic and high-yielding approach involves the initial protection of a phenolic hydroxyl group, followed by the reduction of a nitrile. This method is often favored for its well-understood reaction mechanisms and the high purity of the resulting product.

The overall synthetic pathway is as follows:

Caption: Two-step synthesis of this compound from 4-cyanophenol.

The initial step involves a nucleophilic substitution reaction (Sₙ2) where the phenoxide ion of 4-cyanophenol attacks benzyl bromide.[7] The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without hydrolyzing the nitrile group. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve both the organic and inorganic reagents.

Experimental Protocol:

-

To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile.

-

The crude product can be purified by recrystallization from ethanol to yield a white solid.

The second step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (Li(AlH₄)) is a powerful reducing agent that efficiently accomplishes this transformation.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel.

Route 2: One-Pot Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8][9] This one-pot procedure involves the in-situ formation of an imine from 4-benzyloxybenzaldehyde and an ammonia source, followed by its immediate reduction to the primary amine. This approach is often preferred for its operational simplicity and improved atom economy.[10]

The overall synthetic pathway is as follows:

Caption: One-pot reductive amination synthesis of this compound.

The choice of reducing agent is critical for the success of a one-pot reductive amination. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often used because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[9][11] However, sodium borohydride (NaBH₄) can also be used effectively, especially when a large excess of the ammonia source is present to drive the imine formation equilibrium.[10][12]

Experimental Protocol (using Sodium Borohydride):

-

To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in methanol, add a large excess of aqueous ammonia (10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |

| Starting Materials | 4-Cyanophenol, Benzyl Bromide | 4-Benzyloxybenzaldehyde, Ammonia |

| Number of Steps | Two | One (One-Pot) |

| Key Reagents | LiAlH₄ (pyrophoric, requires careful handling) | NaBH₄ or NaBH₃CN (milder, easier to handle) |

| Typical Yield | High | Good to High |

| Scalability | Readily scalable | Scalable, but may require optimization |

| Safety Considerations | Use of highly reactive LiAlH₄ | Generation of hydrogen gas from borohydride |

| Byproducts | Minimal if reactions go to completion | Potential for alcohol byproduct if reduction of aldehyde occurs |

Structural Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.[13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂-N and CH₂-O), aromatic protons on both rings, and the amine protons (NH₂). The aromatic protons will appear as doublets due to para-substitution. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the two benzylic carbons and the distinct aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (typically two bands for a primary amine around 3300-3400 cm⁻¹), C-N stretching, C-O ether stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 213.28. Characteristic fragmentation patterns may include the loss of the benzyl group or the aminomethyl group. |

Applications in Drug Discovery and Beyond

This compound is a versatile building block in the synthesis of numerous compounds with potential therapeutic applications. Its primary amine allows for the formation of amides, sulfonamides, and secondary or tertiary amines through further alkylation or reductive amination.[6] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage via catalytic hydrogenation. This moiety is frequently incorporated into scaffolds targeting a variety of biological systems. For instance, benzyloxy-containing compounds have been investigated as neuroprotective agents and as ligands for dopamine receptors.[1][3]

Conclusion

This guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed protocols for two distinct and reliable synthetic routes, along with a comparative analysis, offer researchers the necessary information to make informed decisions based on their specific laboratory capabilities and project goals. The robust nature of these synthetic methods, coupled with the compound's versatile reactivity, solidifies the importance of this compound as a key intermediate in the pursuit of novel chemical entities for drug discovery and materials science.

References

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022-04-15). Molecules, 27(8), 2548.

- This compound | C14H15NO | CID 4292845 - PubChem. National Center for Biotechnology Information.

- Reductive Amination | Synthesis of Amines. (2025-02-17). The Organic Chemistry Tutor. YouTube.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1180.

- Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate.

- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). Journal of Undergraduate Research. BYU ScholarsArchive.

- US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents.

- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Journal of Chemical Sciences, 130(9), 119.

- Research and development of 4-hydroxybenzonitrile production process. (2012). Xi'an Shiyou University.

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 262, 115871.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128615.

- WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile. Google Patents.

- NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Natural Product Reports, 28(10), 1671-1683.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128615.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.

- Synthetic method of p-hydroxybenzonitrile. (2021). Patsnap.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 255-263.

- Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). Pharmaceutical Research, 40(12), 2969-2981.

Sources

- 1. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to (4-(Benzyloxy)phenyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: (4-(Benzyloxy)phenyl)methanamine, commonly known as 4-benzyloxybenzylamine, is a pivotal primary amine intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzyl ether and a benzylamine moiety, provides a versatile scaffold for the development of complex molecular architectures and pharmacologically active agents.[1] This guide offers an in-depth exploration of its nomenclature, physicochemical properties, and detailed, field-proven protocols for its synthesis and purification. Furthermore, it elucidates the compound's critical role as a building block in modern drug development, with specific case studies highlighting its application in the synthesis of novel therapeutics for retinal disorders and infectious diseases.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this valuable chemical entity.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the formal nomenclature and key physical and chemical characteristics of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (4-(Benzyloxy)phenyl)methanamine .[4] It is also frequently referred to by several synonyms in commercial and literature contexts, including:

Chemical Structure and Identifiers

The unique arrangement of a benzyloxy group and a methylamine group on a central benzene ring imparts distinct chemical properties valuable in synthetic design.[6]

| Identifier | Value | Source |

| CAS Number | 22171-15-9 | [4] |

| PubChem CID | 4292845 | [4] |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.27 g/mol | [4] |

| ChEMBL ID | CHEMBL146898 | [4] |

| InChIKey | JDOJFXVTTCGROH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | [4] |

Physicochemical Properties

The compound is typically a white to off-white solid, a characteristic that facilitates its handling and storage in a laboratory setting.[1] Its solubility profile is dominated by its aromatic components, rendering it soluble in common organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]

Synthesis of (4-(Benzyloxy)phenyl)methanamine

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The two most prevalent strategies are the reduction of a nitrile intermediate and the reductive amination of the corresponding aldehyde.

Protocol 1: Synthesis via Nitrile Reduction

This robust, two-step method begins with a Williamson ether synthesis followed by a powerful reduction of the nitrile group. It is particularly advantageous for achieving high yields and a clean product profile.[2]

Caption: Synthesis of this compound via nitrile reduction.

This step involves the formation of an ether linkage between 4-cyanophenol and benzyl bromide.

-

Materials: 4-cyanophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a round-bottom flask, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone to form a slurry. The potassium carbonate acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude 4-(benzyloxy)benzonitrile can be purified by recrystallization or used directly in the next step if sufficiently pure. Yields for this step are typically high, often exceeding 90%.[2]

-

This step uses a potent hydride reducing agent to convert the nitrile to the desired amine.

-

Materials: 4-(benzyloxy)benzonitrile, lithium aluminum hydride (Li(AlH₄)), tetrahydrofuran (THF), sodium hydroxide (NaOH) solution.

-

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend Li(AlH₄) (1.5-2.0 eq) in anhydrous THF and cool to 0 °C. Li(AlH₄) is a powerful, non-selective reducing agent, necessitating anhydrous conditions and careful handling.

-

Dissolve the 4-(benzyloxy)benzonitrile from Step A in anhydrous THF and add it dropwise to the Li(AlH₄) suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[2] The reaction forms an intermediate imine which is further reduced.

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure safely neutralizes the excess Li(AlH₄) and precipitates aluminum salts, making them easy to filter.

-

Filter the resulting slurry and wash the solid with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Yields for this reduction step typically range from 49-80%.[2]

-

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound. This route is a cornerstone of modern medicinal chemistry for its operational simplicity.[7]

-

Materials: 4-Benzyloxybenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or another suitable solvent.

-

Procedure:

-

Dissolve 4-benzyloxybenzaldehyde (1.0 eq) in methanol.

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate (5-10 eq). The aldehyde and ammonia will exist in equilibrium with the corresponding imine.

-

Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the aldehyde. Catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative that avoids boron reagents.[8]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous work-up to remove inorganic byproducts. The final product is then isolated by extraction and solvent evaporation.

-

Purification and Characterization

Ensuring the purity and structural integrity of the synthesized compound is a non-negotiable step for its use in drug development. A multi-technique approach is required for comprehensive validation.

Purification Strategies

Crude this compound often contains unreacted starting materials or byproducts.

-

Acid-Base Extraction: This is a highly effective method for purifying amines. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The protonated amine salt moves to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to free the amine, which is then re-extracted into an organic solvent.[9]

-

Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective.[2] A gradient of ethyl acetate in hexanes is a common eluent system.

-

Distillation: Benzylamines can be purified by vacuum distillation, which is particularly useful for removing non-volatile impurities.[9]

-

Salt Formation: The purified amine can be converted to a stable, crystalline hydrochloride salt by treating a solution of the amine with HCl (either as a gas or a solution in ether/dioxane).[6][10]

Analytical Characterization

The identity and purity of the final compound must be confirmed spectroscopically.

| Technique | Expected Results for this compound | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons (~6.8-7.5 ppm), a singlet for the benzylic ether CH₂ (~5.0 ppm), a singlet for the benzylic amine CH₂ (~3.8 ppm), and a broad singlet for the amine NH₂ (~1.5-2.0 ppm, exchanges with D₂O).[11][12] | Confirms the proton framework and structural integrity. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the characteristic benzylic ether CH₂ (~70 ppm) and benzylic amine CH₂ (~46 ppm) carbons. | Confirms the carbon skeleton of the molecule. |

| FTIR | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).[13] | Identifies key functional groups present in the structure. |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (e.g., 214.12 for [M+H]⁺).[5] | Confirms the molecular weight and formula. |

| Purity (HPLC) | A single major peak with >98% area under the curve when analyzed on a suitable reversed-phase column (e.g., C18).[14] | Quantifies the purity of the final compound. |

Applications in Medicinal Chemistry and Drug Development

This compound is not just a simple building block; it is a "privileged scaffold" whose structural motifs are frequently found in biologically active compounds. Its utility stems from its ability to participate in a wide range of coupling reactions to build molecular complexity.

Caption: this compound as a key intermediate for diverse therapeutics.

Case Study: PPARα Agonists for Retinal Disorders

Researchers have successfully used the 4-benzyloxy-benzylamino chemotype as a flexible and synthetically tractable scaffold to develop potent and highly selective agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3] Agonism of PPARα is a promising strategy for treating retinal diseases like diabetic retinopathy by ameliorating inflammation and vascular leakage.[3] The benzylamine core allows for systematic structural modifications to optimize binding within the U-shaped ligand-binding pocket of the receptor, leading to compounds with nanomolar potency and over 2,700-fold selectivity.[3]

Case Study: Antimycobacterial Agents

In the search for new treatments for tuberculosis, this compound has been employed as a key intermediate in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[2] These compounds are synthesized via a nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinoline derivative.[2] Several of the resulting molecules have shown significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with potencies comparable to the first-line drug isoniazid.[2]

Broader Significance in Enzyme Inhibition

The benzylamine functional group is a well-established privileged structural element for targeting the S1 binding pocket of trypsin-like serine proteases.[15] This makes this compound and its derivatives attractive starting points for designing inhibitors of enzymes like Complement Factor D, a key target in the innate immune system.[15] The basic amine can form a critical salt bridge with acidic residues (e.g., Asp189) at the bottom of the active site, serving as a strong anchoring point for the inhibitor.[15]

Conclusion

(4-(Benzyloxy)phenyl)methanamine is a compound of significant strategic importance for professionals in drug discovery and chemical development. Its well-defined physicochemical properties, coupled with reliable and scalable synthetic protocols, make it an accessible and valuable intermediate. The demonstrated success of its core scaffold in developing potent and selective modulators for diverse biological targets—from nuclear receptors to enzymes implicated in infectious and immunological diseases—underscores its role as a powerful tool in the medicinal chemist's arsenal.[2][3][15] A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- Smolecule. (n.d.). Buy (4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- de Oliveira, B. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2536.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-benzaldehyde oxime. PubChem Compound Database.

- Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 11(10), 1937–1945.

- National Center for Biotechnology Information. (n.d.). 4-(4-Fluoro-benzyloxy)-phenylamine. PubChem Compound Database.

- Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.

- Worek, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(5), e2300381.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem Compound Database.

- Kinoyama, I., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(2), 716–726.

- Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.).

- BenchChem. (n.d.). The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide.

- PrepChem.com. (n.d.). Synthesis of 4-Hydroxybenzylamine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) for Benzylamine.

- Kroeplien, B., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(7), 663–668.

- Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry.

- ResearchGate. (n.d.). Structural characterization, spectroscopic signatures, nonlinear optical response, and antioxidant property of 4-benzyloxybenzaldehyde... Request PDF.

- Qiu, J., et al. (2025). Study on purification technology of benzylamine from fermentation broth. Speciality Petrochemicals, 42(2), 52-56.

- BenchChem. (n.d.). Benchmarking the Purity of Synthesized 4-Isopropylbenzylamine: A Comparative Guide.

Sources

- 1. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Buy (4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride [smolecule.com]

- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. reddit.com [reddit.com]

- 10. [4-(Benzyloxy)phenyl]methanamine hydrochloride [cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxybenzylamine molecular weight and formula

An In-Depth Technical Guide to 4-Benzyloxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a primary amine and benzyl ether that serves as a highly versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive amine group and a stable benzyloxy protecting group, makes it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, its applications in modern drug discovery, and essential safety guidelines for laboratory handling. For researchers and drug development professionals, understanding the causality behind its synthesis and its utility as a scaffold is critical for leveraging its full potential in creating novel therapeutic agents.

Physicochemical & Structural Properties

The foundational characteristics of a chemical reagent are critical for experimental design, dictating solubility, reactivity, and analytical signatures. This compound is typically a white to off-white solid at room temperature, soluble in common organic solvents like ethanol and dichloromethane, with limited solubility in water due to its significant hydrophobic character.[1]

Core Data Summary

A summary of the key quantitative properties of this compound is presented below for quick reference. These values are essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [2][3][4] |

| Molecular Weight | 213.27 g/mol | [2][4] |

| Exact Mass | 213.115364 g/mol | [2][3] |

| CAS Number | 22171-15-9 | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 175.1 ± 15.6 °C | [3] |

| Topological Polar Surface Area | 35.2 Ų | [3] |

| XLogP3 | 2.66 | [3] |

Molecular Structure Visualization

The structural arrangement of this compound is key to its function. The benzyl group acts as a protecting group for the phenolic oxygen, preventing its participation in reactions targeted at the amine functionality. The primary amine, in turn, is a potent nucleophile, ready to engage in a wide array of bond-forming reactions.

Caption: 2D structure of this compound (C₁₄H₁₅NO).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-cyanophenol. This pathway is advantageous as it utilizes commercially available starting materials and robust, high-yielding reactions. The protocol described here is adapted from a method used in the synthesis of antimycobacterial agents.[5]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound from 4-cyanophenol.

Part 1: Synthesis of 4-(Benzyloxy)benzonitrile (Intermediate)

This initial step involves a Williamson ether synthesis, a classic Sₙ2 reaction. 4-Cyanophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide to form the desired ether.

-

Rationale: Acetone is used as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for reflux. Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. The reaction proceeds with high efficiency, often yielding products in the 92-99% range.[5]

-

Experimental Protocol:

-

To a round-bottom flask, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Stir the mixture to ensure a fine suspension.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude 4-(benzyloxy)benzonitrile. The product is often of sufficient purity for the next step.

-

Part 2: Reduction to this compound (Final Product)

The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (Li(AlH₄)) is a powerful reducing agent well-suited for this transformation.

-

Rationale: Li(AlH₄) is a source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group. The reaction proceeds through an intermediate imine which is further reduced to the amine. It is crucial to perform this reaction under anhydrous (dry) conditions, as Li(AlH₄) reacts violently with water. The yields for this reduction step typically range from 49-80%, with variations often attributed to the efficiency of the work-up and isolation procedures rather than the reaction itself.[5]

-

Experimental Protocol:

-

Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, prepare a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

To the reaction flask, carefully add a suspension of Lithium aluminum hydride (Li(AlH₄)) (1.5-2.0 eq) in the same anhydrous solvent.

-

Cool the Li(AlH₄) suspension to 0 °C using an ice bath.

-

Add the solution of 4-(benzyloxy)benzonitrile dropwise to the cooled Li(AlH₄) suspension. Control the rate of addition to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess Li(AlH₄) and precipitating the aluminum salts.

-

Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography if necessary.

-

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself, but rather a crucial starting material or intermediate in the synthesis of biologically active molecules. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.

Antimycobacterial Agents

The compound has been used as a key building block in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds evaluated for their antimycobacterial activity.[5] In this context, the this compound moiety is coupled with a 4-chloroquinoline core. The rationale is to combine the known bioactivity of the quinoline ring with the physicochemical properties imparted by the benzyloxybenzyl group, potentially enhancing cell permeability or target binding.

Neuroprotective Agents for Ischemic Stroke

Recent research has identified benzyloxy benzamide derivatives as potent neuroprotective agents.[6] These molecules are designed to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage following a stroke. This compound can serve as a precursor to the benzyloxy aniline or benzoic acid core required for the synthesis of these advanced benzamide derivatives.

Dopamine Receptor Antagonists

In the pursuit of treatments for neurological disorders like Parkinson's disease, benzyloxy piperidine-based scaffolds have been developed as antagonists for the dopamine 4 (D4) receptor.[7][8] While not a direct precursor in all published routes, the 4-benzyloxy motif is a recurring structural theme, highlighting the value of this functional group arrangement in designing molecules that target central nervous system receptors.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The information below is synthesized from standard safety data sheets (SDS) for primary amines of this type.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Danger (H314: Causes severe skin burns) | P260, P280, P301+P330+P331, P303+P361+P353 |

| Eye Damage | Danger (H318: Causes serious eye damage) | P280, P305+P351+P338, P310 |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound stands out as a foundational reagent for advanced organic synthesis. Its straightforward, high-yield synthesis and the dual functionality of a reactive amine and a protected phenol make it an invaluable asset in the drug discovery pipeline. From antimycobacterials to neuroprotective agents, its structural motif is a recurring feature in molecules designed for therapeutic intervention. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively utilize this compound in the development of next-generation pharmaceuticals.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4292845, this compound.

- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2471.

- Wang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115881.

- Berry, C. B., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 59, 128615.

Sources

- 1. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [chemicalbook.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectral Analysis of 4-Benzyloxybenzylamine

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-benzyloxybenzylamine, a versatile primary amine utilized in various research and development applications, including the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and authoritative resource.

Introduction to this compound: Structure and Importance

This compound, with the chemical formula C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol , is a primary amine featuring a benzyl ether moiety.[1] Its structure, characterized by two aromatic rings linked by an ether and a methyleneamine bridge, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of complex organic molecules. Accurate and thorough spectral characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

This guide will now delve into the specific spectral data, beginning with Nuclear Magnetic Resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride in deuterated methanol (MeOD) provides distinct signals for each proton environment.[1] The hydrochloride salt is often used for NMR analysis of amines to improve solubility and sharpen the N-H and adjacent C-H signals.

Table 1: ¹H NMR Data for this compound Hydrochloride [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.24 – 7.03 | m | 7H | Aromatic protons (C₆H₅- and C₆H₄-) |

| 6.88 – 6.80 | m | 2H | Aromatic protons (C₆H₄-) |

| 4.89 | s | 2H | -O-CH₂-Ph |

| 3.82 | s | 2H | -CH₂-NH₂ |

Interpretation and Causality:

-

Aromatic Protons (7.24 – 6.80 ppm): The complex multiplet in this region arises from the overlapping signals of the seven protons on the two aromatic rings. The five protons of the benzyl group and the two sets of two equivalent protons on the para-substituted ring are expected in this region. The protons on the benzyloxy ring are typically shifted slightly upfield compared to unsubstituted benzene due to the electron-donating effect of the ether oxygen.

-

Benzylic Methylene Protons (-O-CH₂-Ph, 4.89 ppm): The singlet at 4.89 ppm corresponds to the two protons of the methylene group attached to the ether oxygen. These protons are deshielded due to the adjacent electronegative oxygen and the aromatic ring, resulting in a downfield shift. The singlet nature indicates no adjacent protons to couple with.

-

Aminomethyl Protons (-CH₂-NH₂, 3.82 ppm): The singlet at 3.82 ppm is assigned to the two protons of the methylene group attached to the amine. These protons are also deshielded by the adjacent nitrogen atom and the aromatic ring. In the free base, the N-H protons would also be visible, typically as a broad singlet, but in the hydrochloride salt, their signal may be broadened and shifted.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound hydrochloride in deuterated methanol (MeOD) shows the expected number of carbon signals.[1]

Table 2: ¹³C NMR Data for this compound Hydrochloride [1]

| Chemical Shift (δ, ppm) | Assignment |

| 159.4 | C-O (aromatic) |

| 137.0 | C-ipso (of C₆H₅) |

| 130.2 | C-H (aromatic) |

| 128.1 | C-H (aromatic) |

| 127.5 | C-H (aromatic) |

Note: The original source provides a partial list of the ¹³C NMR data. A complete spectrum would show additional signals for the other aromatic carbons and the two methylene carbons.

Interpretation and Causality:

-

Aromatic Carbons (127.5 - 159.4 ppm): The signals in this region correspond to the twelve carbons of the two aromatic rings. The carbon attached to the ether oxygen (C-O) is significantly deshielded and appears at the lowest field (159.4 ppm). The other aromatic carbons appear in the typical range for substituted benzenes. The specific assignments of the remaining aromatic carbons would require more detailed 2D NMR experiments.

-

Methylene Carbons: The two methylene carbons (-O-CH₂-Ph and -CH₂-NH₂) are expected to appear in the range of 40-70 ppm. The carbon attached to the oxygen would likely be more deshielded (further downfield) than the carbon attached to the nitrogen.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a sample like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient for a concentrated sample.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, multiple scans are required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (primary amine, two bands) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretch |

| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O-C stretch (symmetric) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation and Causality:

-

N-H Stretching (3400-3300 cm⁻¹): As a primary amine, this compound is expected to exhibit two sharp bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are typically less broad than the O-H stretch of alcohols.

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic CH₂).

-

Aromatic C=C Stretching (1600, 1500, 1450 cm⁻¹): The presence of two aromatic rings gives rise to a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the rings.

-

C-O Stretching (1250-1000 cm⁻¹): The strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O-C ether linkage. A weaker symmetric stretch is also expected.

-

N-H Bending (1620-1580 cm⁻¹): The scissoring vibration of the primary amine N-H bonds typically appears in this region.

-

C-H Out-of-Plane Bending (850-750 cm⁻¹): The substitution pattern on the aromatic rings can often be inferred from the strong absorptions in this region. A para-substituted ring, as in this compound, typically shows a strong band around 830-810 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of this compound (a drop if liquid, a small amount of powder if solid) onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 213. The fragmentation is expected to be dominated by cleavage at the benzylic and ether linkages, leading to the formation of stable carbocations.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure |

| 213 | Molecular ion | [C₁₄H₁₅NO]⁺ |

| 183 | Loss of NH₂ | [C₁₄H₁₃O]⁺ |

| 108 | Cleavage of the O-CH₂ bond | [C₇H₈NO]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion (m/z 213): The presence of a peak at m/z 213 confirms the molecular weight of the compound.

-

Tropylium Ion (m/z 91): The base peak in the mass spectrum of many benzyl-containing compounds is at m/z 91. This highly stable fragment is the tropylium ion, formed by the cleavage of the C-O bond of the ether linkage followed by rearrangement of the resulting benzyl cation.

-

m/z 108: This fragment likely arises from the cleavage of the O-CH₂ bond, with the charge retained on the benzylamine portion of the molecule.

-

Loss of Amine Group (m/z 183): The loss of the amine group as a neutral radical is a possible fragmentation pathway.

-

Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed from the further fragmentation of the tropylium ion.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at a temperature of 250-280 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature ramp is used to separate the components of the sample. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Typically from m/z 40 to 400.

-

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the specific carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups (amine and ether), and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its quality and proper identification in synthetic applications.

References

- Molecules. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.

- Royal Society of Chemistry. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction.

Sources

A Technical Guide to the Commercial Availability of 4-Benzyloxybenzylamine for Researchers and Drug Development Professionals

Introduction: The Versatility of 4-Benzyloxybenzylamine in Modern Synthesis

This compound, a key organic intermediate, serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, featuring a benzyl-protected phenol and a primary amine on a benzyl scaffold, offers a unique combination of reactivity and stability. This strategically positioned functional group handle allows for its incorporation into a diverse array of complex molecules. In drug discovery, the 4-benzyloxybenzyl moiety is often utilized to introduce a flexible, lipophilic spacer that can interact with biological targets, while the amine provides a reactive site for amide bond formation, reductive amination, and other crucial coupling reactions. This guide provides an in-depth analysis of the commercial availability of this compound, alongside technical insights into its synthesis, quality control, and applications, to empower researchers in their procurement and utilization of this versatile compound.

Commercial Availability: A Comparative Analysis of Suppliers

The procurement of this compound (CAS No. 22171-15-9) is a critical first step for any research or development project. A variety of chemical suppliers offer this reagent, each with differing grades of purity, available quantities, and pricing structures. For researchers, selecting the appropriate supplier depends on a balance of factors including the scale of the reaction, the stringency of purity requirements, and budgetary constraints. Below is a comparative table summarizing the offerings from several prominent chemical suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Aaron Chemistry | 688.001 | >98% | 1g, 2g, 5g | ~$55 (1g) |

| CymitQuimica | IN-DA00C202 | 97% | 1g | ~$160 (1g) |

| Santa Cruz Biotechnology | sc-280338 | - | Contact for details | Contact for details |

| Oakwood Chemical | - | - | Contact for details | Contact for details |

| Ivy Fine Chemicals | 168931 | - | Contact for details | Contact for details |

| Combi-Blocks | QM-3388 | - | Contact for details | Contact for details |

| Wuhan Chemwish | - | 98% | Contact for details | Contact for details |

A Logical Workflow for Supplier Selection

Choosing the right supplier is a decision that can impact the efficiency and success of a research project. The following diagram illustrates a logical workflow for selecting a supplier for this compound based on common research and development needs.

A Technical Guide to the Research Applications of 4-Benzyloxybenzylamine

Abstract

4-Benzyloxybenzylamine is a versatile bifunctional organic molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a primary amine and a benzyl-protected phenol, makes it a valuable building block in medicinal chemistry, a strategic intermediate in complex organic synthesis, and a potential component in the development of advanced materials. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive phenol. This dual functionality allows for sequential and site-selective reactions, making it an indispensable tool for researchers. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers, scientists, and drug development professionals in their work.